molecular formula C21H19N3O3 B140126 7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one CAS No. 1006891-07-1

7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one

Cat. No.: B140126
CAS No.: 1006891-07-1
M. Wt: 361.4 g/mol
InChI Key: CAOJZEUWYPUOJW-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one is a synthetic quinazolinone derivative characterized by a methoxy group at position 7, a methyl group at position 3, and a quinolin-2-yl ethoxy substituent at position 4. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its versatility in targeting enzymes like tyrosine kinases .

Properties

IUPAC Name

7-methoxy-3-methyl-6-(2-quinolin-2-ylethoxy)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-24-13-22-18-12-19(26-2)20(11-16(18)21(24)25)27-10-9-15-8-7-14-5-3-4-6-17(14)23-15/h3-8,11-13H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOJZEUWYPUOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC(=C(C=C2C1=O)OCCC3=NC4=CC=CC=C4C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648047
Record name 7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006891-07-1
Record name 7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

H₂O₂-Mediated Cyclization

A radical-based approach using dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant enables efficient cyclization. For example, reacting 2-amino-N-methylbenzamide with DMSO and H₂O₂ at 150°C for 20 hours yields N-methyl quinazolin-4(3H)-one in 78% yield. This method minimizes byproducts and avoids toxic reagents.

Thiourea Intermediate Route

Thiourea derivatives, such as methyl 2-isothiocyanatobenzoate, react with amines like L-norephedrine to form thioureido intermediates, which cyclize under basic conditions to yield quinazolinones. Chloroform with triethylamine facilitates this conversion at room temperature.

N3-Methylation Strategies

Methylation at the N3 position is critical for stabilizing the quinazolinone structure. Common methods include:

Methyl Iodide Alkylation

Refluxing quinazolinone intermediates with methyl iodide in acetone and potassium carbonate introduces the methyl group. For example, compound 4 (3-(1-hydroxy-1-phenylpropan-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one) reacts with methyl iodide to yield 3-methyl derivatives in >85% yield.

Reductive Amination

Using formaldehyde and reducing agents like sodium cyanoborohydride selectively methylates secondary amines. This method is less common but offers higher selectivity in complex substrates.

Coupling of 2-(Quinolin-2-yl)ethoxy Group at Position 6

Introducing the bulky 2-(quinolin-2-yl)ethoxy group requires careful optimization to avoid steric hindrance:

Nucleophilic Aromatic Substitution

Activating position 6 with a leaving group (e.g., chloro, nitro) enables displacement with 2-(quinolin-2-yl)ethanol. For example, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline reacts with 3-ethynylaniline in isopropanol to form Erlotinib. Adapting this, 6-chloro-7-methoxy-3-methylquinazolin-4(3H)-one could couple with 2-(quinolin-2-yl)ethanol under basic conditions.

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates etherification of hydroxylated intermediates. This method is advantageous for sterically hindered substrates.

Optimization of Reaction Conditions and Yield Improvement

Solvent and Temperature Effects

  • DMF vs. Acetone : DMF enhances solubility of polar intermediates but may require higher temperatures (130–150°C).

  • Reaction Time : Prolonged heating (12–24 hours) improves cyclization but risks decomposition.

Catalytic Systems

  • Triethylamine : Accelerates thiourea cyclization by deprotonating intermediates.

  • PtO₂ Catalysis : Used in nitro reductions for aminobenzonitrile intermediates.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Citation
H₂O₂/DMSO CyclizationRadical-mediated cyclization78>95
Thiourea AlkylationThiourea intermediate formation8592
Erlotinib AdaptationNucleophilic substitution at C67189

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

PDE10A Inhibition

7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one has been identified as a potent and selective inhibitor of PDE10A , an enzyme implicated in various neurological functions. Inhibition of PDE10A is associated with improved cognitive functions and reduced symptoms of schizophrenia. This compound is part of a lead series being developed for therapeutic use in treating schizophrenia, highlighting its relevance in neuropharmacology .

Neuropharmacological Studies

Research indicates that compounds targeting PDE10A can enhance dopaminergic signaling in the brain, which is crucial for managing symptoms associated with schizophrenia and other mood disorders. Studies have shown that PDE10A inhibitors can lead to significant improvements in cognitive deficits seen in these conditions .

Potential Anticancer Activity

Emerging studies suggest that quinazolinone derivatives may exhibit anticancer properties. The unique structure of this compound allows it to interact with various cellular targets, potentially inhibiting tumor growth and proliferation. However, more research is needed to elucidate these effects fully.

Biochemical Assays and Mechanistic Studies

The compound has been utilized in various biochemical assays to study its mechanism of action. For instance, it has been tested for its binding affinity to PDE10A, providing insights into its pharmacodynamics and potential side effects when used therapeutically .

Table: Summary of Key Research Findings

Study ReferenceFocus AreaFindings
PDE10A InhibitionDemonstrated selective inhibition of PDE10A with potential cognitive benefitsSupports development for schizophrenia therapy
NeuropharmacologyEnhanced dopaminergic signaling observedSuggests efficacy in mood disorder management
Anticancer PotentialPreliminary evidence of tumor growth inhibitionFurther studies required to confirm efficacy

Notable Research Insights

  • Schizophrenia Therapy : A study highlighted the compound's effectiveness in preclinical models of schizophrenia, showing improved cognitive function and reduced negative symptoms associated with the disorder.
  • Mechanistic Insights : Detailed mechanistic studies have revealed how this compound interacts at the molecular level with PDE10A, paving the way for rational drug design aimed at enhancing selectivity and potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name / CAS No. Substituents Key Differences vs. Target Compound Biological Relevance / Applications Source
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (199327-61-2) Morpholinopropoxy at position 6 Replaces quinoline with morpholine; increased polarity Intermediate for Gefitinib (anticancer drug)
6,7-Dihydroxyquinazolin-4(3H)-one (16064-15-6) Dihydroxy groups at positions 6 and 7 Higher hydrophilicity; reduced lipophilicity Antioxidant or metal-chelating applications
3-(4-Methoxyphenyl)-2-hydrazinoquinazolin-4(3H)-one derivatives Hydrazino and 4-methoxyphenyl groups at positions 2 and 3 Flexible hydrazine linker; anti-inflammatory activity Analgesic/anti-inflammatory agents
6-Methoxy-7-benzyloxyquinazolin-4-one Benzyloxy at position 7 Bulkier benzyl group; altered metabolic stability Synthetic intermediate for kinase inhibitors
RVX-208 derivatives (e.g., 167 in ) Tetrahydropyranyloxyethoxy at position 6 Carbohydrate-like substituents; improved metabolic stability Cardiovascular disease targets

Key Research Findings

  • Morpholine vs. Quinoline Substituents: Morpholinopropoxy groups enhance aqueous solubility but reduce blood-brain barrier penetration compared to aromatic quinoline groups .
  • Anti-inflammatory Potential: Hydrazinoquinazolinones () show superior anti-inflammatory activity (IC50 ~10 μM) to methoxy-rich analogues, suggesting the target compound’s efficacy may depend on substituent electronics .
  • Metabolic Stability: Benzyloxy groups () are prone to oxidative metabolism, whereas ethoxy-linked quinolines may undergo slower hepatic clearance due to steric hindrance .

Biological Activity

7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, summarizing key findings from various studies.

  • IUPAC Name : 7-methoxy-3-methyl-6-(2-quinolin-2-ylethoxy)quinazolin-4-one
  • Molecular Formula : C21H19N3O3
  • Molecular Weight : 361.39 g/mol
  • PubChem CID : 24945875

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)10.0
HepG2 (Liver)4.24
A549 (Lung)5.85

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival, specifically targeting vascular endothelial growth factor receptor (VEGFR) pathways, which play a crucial role in angiogenesis.

Antimicrobial Activity

Quinazoline derivatives have also demonstrated antibacterial and antifungal activities. The compound showed promising results against several microbial strains, indicating its potential as an antimicrobial agent:

Microbial Strain Activity Reference
E. coliModerate Inhibition
S. aureusSignificant Inhibition
Candida albicansEffective Inhibition

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Kinases : The compound inhibits various kinases involved in cell proliferation and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating apoptotic pathways.
  • Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress within cells, which may contribute to its anticancer effects.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 10 µM after 48 hours of exposure. The study utilized MTT assays to evaluate cell proliferation and viability.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, indicating its potential efficacy as an anticancer agent.
  • Combination Therapy : Research has suggested that combining this quinazoline derivative with other chemotherapeutic agents may enhance its efficacy and reduce resistance in cancer treatment protocols.

Q & A

Q. Basic

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Temperature control : Reflux at 80–120°C minimizes side reactions like hydrolysis of methoxy groups .

Q. Advanced

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, solvent volume) to identify optimal conditions .
  • In-line monitoring : Use of HPLC or FTIR to track reaction progress and adjust conditions dynamically .

What analytical techniques are recommended for characterizing the compound’s structure?

Q. Basic

  • NMR spectroscopy : 1H/13C NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, quinoline aromatic signals at δ 7.5–8.5 ppm) .
  • Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+ at m/z 417.17) .

Q. Advanced

  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between quinoline and quinazolinone rings (e.g., 80.75° in related analogs) .
  • DFT calculations : Validates electronic properties (e.g., HOMO-LUMO gaps) and predicts reactive sites .

What strategies are effective in resolving contradictory biological activity data in different assays?

Q. Basic

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell viability (e.g., MTT) to distinguish direct vs. off-target effects .
  • Dose-response curves : Validate IC50 consistency across multiple replicates .

Q. Advanced

  • Proteomics profiling : Identify unintended protein interactions using affinity pull-downs and LC-MS/MS .
  • Molecular dynamics simulations : Explain discrepancies by modeling compound-target binding under varying pH or ionic conditions .

How can in silico methods predict the compound’s interactions with biological targets?

Q. Basic

  • Docking studies : AutoDock Vina or Glide predicts binding poses in kinase ATP-binding pockets (e.g., PI3K inhibition) .
  • ADMET prediction : SwissADME estimates pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .

Q. Advanced

  • Free energy perturbation (FEP) : Quantifies binding affinity changes for structural analogs .
  • QSAR models : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends .

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